molecular formula C26H18S4 B14578686 2,2'-Bi-1,3-benzodithiole, 2,2'-diphenyl- CAS No. 61666-74-8

2,2'-Bi-1,3-benzodithiole, 2,2'-diphenyl-

Cat. No.: B14578686
CAS No.: 61666-74-8
M. Wt: 458.7 g/mol
InChI Key: ORELWPAFYNLPPI-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- is a complex organic compound with the molecular formula C14H10S4 This compound is characterized by the presence of two benzodithiole rings connected by a single bond, with each ring substituted by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- typically involves the reaction of 1,3-benzodithiole with appropriate reagents under controlled conditions. One common method involves the use of a Wittig-Horner reaction, where the corresponding diketones are reacted to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzodithiole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved may include redox reactions and coordination chemistry, leading to changes in the compound’s electronic structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- is unique due to its specific substitution pattern and the presence of two benzodithiole rings. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

CAS No.

61666-74-8

Molecular Formula

C26H18S4

Molecular Weight

458.7 g/mol

IUPAC Name

2-phenyl-2-(2-phenyl-1,3-benzodithiol-2-yl)-1,3-benzodithiole

InChI

InChI=1S/C26H18S4/c1-3-11-19(12-4-1)25(27-21-15-7-8-16-22(21)28-25)26(20-13-5-2-6-14-20)29-23-17-9-10-18-24(23)30-26/h1-18H

InChI Key

ORELWPAFYNLPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(SC3=CC=CC=C3S2)C4(SC5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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